molecular formula C12H17NO2 B13087456 2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid

2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid

Cat. No.: B13087456
M. Wt: 207.27 g/mol
InChI Key: DNHWYZKBDSHJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(3,5-dimethylpyridin-2-yl)-3-methylbutanoic acid

InChI

InChI=1S/C12H17NO2/c1-7(2)10(12(14)15)11-9(4)5-8(3)6-13-11/h5-7,10H,1-4H3,(H,14,15)

InChI Key

DNHWYZKBDSHJKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(C(C)C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.